tert-Butyl 4-(3-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate is a chemical compound with the empirical formula C18H27NO3 and a molecular weight of 305.41 g/mol . This compound is often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders can impact the 3D orientation of the degrader, thus influencing ternary complex formation and optimizing drug-like properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate typically involves the reaction of 4-(3-(2-hydroxyethyl)phenyl)piperidine with tert-butyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or industrial chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the tert-butyl ester can be reduced to an alcohol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used but can include ethers or amines.
Scientific Research Applications
tert-Butyl 4-(3-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate is primarily used in the development of PROTACs for targeted protein degradation . PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome . This approach has significant potential in drug discovery and development, particularly for targeting proteins that are considered “undruggable” by traditional small molecules .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate in PROTACs involves its role as a linker . The linker connects the ligand that binds to the target protein with the ligand that recruits the E3 ubiquitin ligase . The rigidity and length of the linker can influence the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, thereby affecting the efficiency of target protein degradation .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(3-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate is unique due to its specific structure, which provides a balance of flexibility and rigidity in the linker region . This balance is crucial for optimizing the 3D orientation of PROTACs and enhancing their drug-like properties . The presence of the hydroxyethyl group also allows for further functionalization and modification, making it a versatile building block in chemical synthesis .
Properties
IUPAC Name |
tert-butyl 4-[3-(2-hydroxyethyl)phenyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-18(2,3)22-17(21)19-10-7-15(8-11-19)16-6-4-5-14(13-16)9-12-20/h4-6,13,15,20H,7-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPZQLKKOVLCCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC(=C2)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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